molecular formula C12H16O3 B14204609 2-(4-Methoxyphenoxy)pentanal CAS No. 833460-87-0

2-(4-Methoxyphenoxy)pentanal

Cat. No.: B14204609
CAS No.: 833460-87-0
M. Wt: 208.25 g/mol
InChI Key: JFDPQJIYAFOZEN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)pentanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)pentanal typically involves the reaction of 4-methoxyphenol with pentanal under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce production costs and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)pentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenoxy)pentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyphenoxy group can interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)pentanal is unique due to its specific structural features, such as the pentanal chain and the methoxyphenoxy group.

Properties

CAS No.

833460-87-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxyphenoxy)pentanal

InChI

InChI=1S/C12H16O3/c1-3-4-12(9-13)15-11-7-5-10(14-2)6-8-11/h5-9,12H,3-4H2,1-2H3

InChI Key

JFDPQJIYAFOZEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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